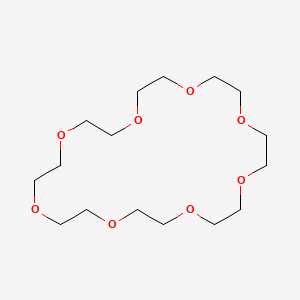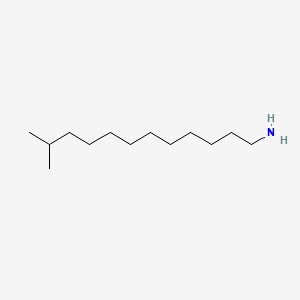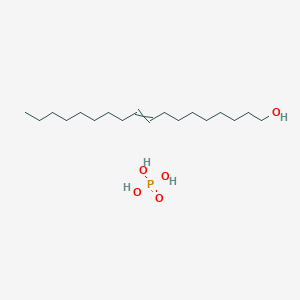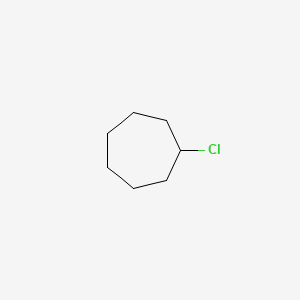
Chlorocycloheptane
Vue d'ensemble
Description
Chlorocycloheptane is a chemical compound with the molecular formula C7H13Cl . It has an average mass of 132.631 Da and a monoisotopic mass of 132.070572 Da .
Synthesis Analysis
The synthesis of cycloheptanes and higher homologues can be achieved through a coupling of unactivated C (sp3) -H bonds of numerous feedstock chemicals with electron-deficient olefins . The active cuprate catalyst undergoes Ligand-to-Metal Charge Transfer (LMCT) to enable the generation of a chlorine radical which acts as a powerful hydrogen atom transfer reagent capable of abstracting strong electron-rich C (sp3) -H bonds .Molecular Structure Analysis
The molecular structure of this compound consists of a seven-membered carbon ring with one chlorine atom attached .Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 176.8±9.0 °C at 760 mmHg, and a vapour pressure of 1.4±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 39.6±3.0 kJ/mol and a flash point of 47.9±4.5 °C . The index of refraction is 1.453, and it has a molar refractivity of 37.2±0.4 cm3 .Applications De Recherche Scientifique
C7H13Cl C_7H_{13}Cl C7H13Cl
, et il a une variété d'applications dans la recherche scientifique. Voici une analyse complète mettant l'accent sur les applications uniques dans différents domaines :Analyse de la structure moléculaire
La structure moléculaire du chlorocycloheptane a été étudiée dans des composés d'inclusion, en particulier avec le 9,9′-Bianthryl . L'analyse par rayons X a révélé comment les molécules invitées sont logées dans la structure hôte, fournissant des informations sur les conformations moléculaires. Ceci est crucial pour comprendre les interactions moléculaires et concevoir de nouveaux matériaux avec des propriétés spécifiques.
Prédiction de la réactivité et de la stabilité
La réactivité et la stabilité du composé ont été prédites à l'aide de la théorie de la fonctionnelle de la densité méta-hybride . Ces prédictions sont essentielles pour synthétiser des produits naturels précieux et des intermédiaires pharmacologiquement actifs, car elles permettent d'anticiper le comportement du this compound dans diverses conditions.
Analyse de la distribution de charge
La distribution de charge du this compound a été examinée à l'aide de méthodes telles que CHELPG et Atomic Dipole Corrected Hirshfeld Charges (ADCH) . Cette analyse est importante pour comprendre les propriétés électroniques des molécules, ce qui est fondamental dans des domaines tels que la conception de médicaments et la science des matériaux.
Études d'interaction intramoléculaire
La susceptibilité des interactions intramoléculaires entre les substituants et le cycle cycloalcane dans le this compound a été révélée par l'analyse des orbitales de liaison naturelles . Cette étude est importante pour le développement de nouvelles entités chimiques avec des propriétés souhaitées.
Synthèse de dérivés du cycloheptane
Le this compound est utilisé dans la synthèse de dérivés du cycloheptane, qui sont importants en chimie organique et en pharmacie . La capacité d'abstraire les liaisons C-H riches en électrons forts en fait un réactif précieux en chimie synthétique.
Études de gélification et de cristallisation
Un phénomène inhabituel de gélification suivi de cristallisation a été observé lors de la préparation de composés d'inclusion à partir de solutions concentrées de this compound . Cette propriété peut être exploitée dans le développement de nouvelles techniques de cristallisation et de traitement des matériaux.
Validation de la spécificité spectroscopique
Les spécificités spectroscopiques du composé ont été validées par rapport aux données cristallographiques aux rayons X . Ceci est crucial pour confirmer l'identité et la pureté des composés chimiques, ce qui a des implications en matière de contrôle de la qualité et de conformité réglementaire.
Progrès dans les dérivés hétérocycliques non aromatiques
Le this compound a été utilisé pour explorer les caractéristiques structurales des dérivés hétérocycliques non aromatiques . Cette recherche peut conduire à l'avancement de ces composés dans divers domaines, y compris la chimie médicinale et les sciences des matériaux.
Safety and Hazards
Chlorocycloheptane is classified as a Category 3 flammable liquid . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and using explosion-proof electrical, ventilating, and lighting equipment . In case of skin contact, contaminated clothing should be removed immediately and the skin rinsed with water .
Mécanisme D'action
Target of Action
Chlorocycloheptane, a compound with the molecular formula C7H13Cl , primarily targets unactivated C (sp3)-H bonds of numerous feedstock chemicals . These bonds are crucial in various chemical reactions and processes.
Mode of Action
The mode of action of this compound involves its interaction with its targets, the unactivated C (sp3)-H bonds. Specifically, this compound, when used with a cuprate catalyst, undergoes Ligand-to-Metal Charge Transfer (LMCT) to generate a chlorine radical . This radical acts as a powerful hydrogen atom transfer reagent capable of abstracting strong electron-rich C (sp3)-H bonds .
Pharmacokinetics
Given its molecular structure , it can be hypothesized that these properties would significantly impact its bioavailability and overall biological effects.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets and the specific biochemical pathways it affects. By abstracting strong electron-rich C (sp3)-H bonds , this compound can induce significant changes at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a cuprate catalyst is necessary for this compound to undergo LMCT and generate a chlorine radical . Other factors, such as temperature, pH, and the presence of other chemicals, may also affect its action.
Propriétés
IUPAC Name |
chlorocycloheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl/c8-7-5-3-1-2-4-6-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJSGLZXFNSANB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179277 | |
| Record name | Chlorocycloheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2453-46-5 | |
| Record name | Chlorocycloheptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2453-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorocycloheptane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002453465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cycloheptane, chloro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75844 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlorocycloheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorocycloheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROCYCLOHEPTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DGZ35VX23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the conformational preferences of Chlorocycloheptane?
A1: Research using infrared spectroscopy reveals that this compound exhibits conformational preferences. [] While the exact preferred conformations are not detailed in the abstracts, the research highlights the impact of the chlorine atom on the overall molecular shape of the seven-membered ring. This is analogous to the well-studied conformational equilibrium between equatorial and axial conformers in Chlorocyclohexane, also investigated in the cited research. []
Q2: How does the presence of a chlorine atom influence the reactivity of Cycloheptane?
A2: Studies on the gas phase chlorination of this compound provide insights into its reactivity. [] The research indicates that the chlorine atom already present on the ring influences the position of subsequent chlorine atom attack. Specifically, the trans to cis ratio of 1,2-dithis compound products suggests a preference for trans product formation, likely due to steric and electronic factors introduced by the initial chlorine substituent. []
Q3: Has this compound been investigated in supramolecular chemistry?
A3: Yes, this compound has been studied in the context of inclusion compounds. Research shows that it can act as a guest molecule within a host framework formed by 9,9′-Bianthryl. [] The X-ray crystallographic analysis revealed that two this compound molecules reside within a cavity formed by eight 9,9′-Bianthryl molecules. [] This highlights the ability of this compound to participate in specific host-guest interactions.
Q4: Are there any computational studies on this compound and its derivatives?
A4: While the provided abstracts do not mention specific computational studies on this compound, similar seven-membered ring systems, like Fluorocycloheptane and Bromocycloheptane, have been investigated using computational methods. [] These studies utilized density functional theory (DFT) to explore reactivity, stability, and electronic properties. [] Applying similar computational approaches to this compound could provide valuable insights into its molecular properties and reactivity, potentially predicting its behavior in various chemical environments.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





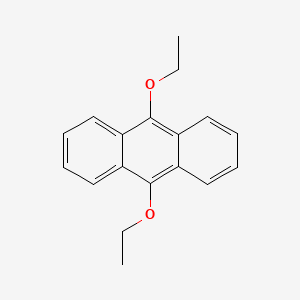
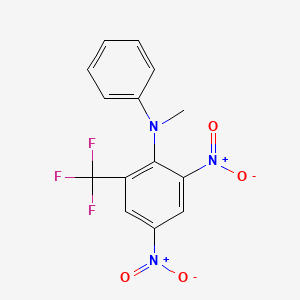
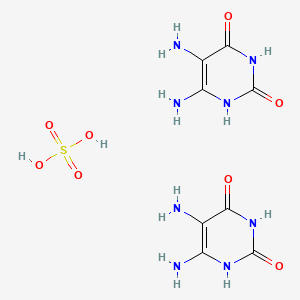


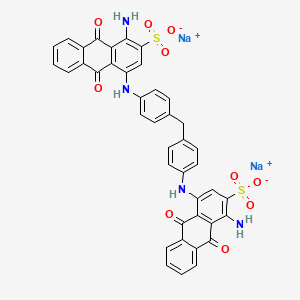
![Pentanamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo-](/img/structure/B1583724.png)
